

Optimizing NMR Shimming with Acetonitrile-15N: A Technical Support Guide

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Compound of Interest

Compound Name: Acetonitrile-15N

Cat. No.: B078537

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This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing NMR shimming using **Acetonitrile-15N** samples.

Frequently Asked Questions (FAQs)

Q1: What is NMR shimming and why is it crucial for high-resolution spectra?

A1: NMR shimming is the process of adjusting currents in specialized coils, known as shim coils, to improve the homogeneity of the main magnetic field (B_0) across the sample volume.^[1] A highly homogeneous magnetic field is essential for obtaining high-resolution NMR spectra with sharp, symmetrical lines (pure Lorentzian line shapes), which in turn leads to better resolution and sensitivity.^{[1][2]} The main magnet itself is only homogeneous to about one part in 10^6 , but for high-resolution NMR, a homogeneity of about 5 parts in 10^{10} is required.^[3]

Q2: What are the main types of shim coils?

A2: Shim coils are categorized into two main groups:

- Axial (or Z) shims: These shims (Z_1 , Z_2 , Z_3 , etc.) adjust the magnetic field along the main axis of the magnet (the z-axis), which is parallel to the sample tube.

- Radial (or off-axis) shims: These shims (X, Y, XY, XZ, YZ, etc.) correct for field inhomogeneities in the plane perpendicular to the main magnetic field (the x-y plane).

Q3: What are the different methods for shimming?

A3: There are three primary methods for shimming an NMR magnet:

- Manual Shimming: This involves iteratively adjusting individual shim currents while observing either the deuterium lock signal or the Free Induction Decay (FID) to maximize the signal and achieve a symmetrical line shape.
- Simplex Shimming: This is a semi-automated procedure where the spectrometer's software uses a simplex algorithm to optimize the shim values.
- Gradient Shimming: This is a modern, automated technique that uses pulsed field gradients to map the B₀ field inhomogeneity and then calculates the necessary shim corrections. It is often the fastest and most effective method.

Q4: Should I spin my sample during shimming?

A4: Sample spinning averages out inhomogeneities in the x-y plane, which can significantly narrow the spectral lines. However, spinning can also introduce spinning sidebands, which are small peaks that appear at frequencies symmetrically spaced around a main peak at multiples of the spinning rate.

- For routine 1D spectra: Spinning is often recommended to achieve narrow lines quickly.
- For 2D experiments or when spinning sidebands are problematic: It is better to perform non-spinning shimming, which requires careful adjustment of all first-order and higher-order non-spinning shims. If you observe large spinning sidebands, it indicates that the non-spinning shims (like X, Y, XZ, YZ) are poorly adjusted.

Troubleshooting Guide

This guide addresses common problems encountered during the shimming process.

Q5: My lock signal is unstable or I cannot achieve a lock. What should I do?

A5: Locking problems can be caused by several factors.

- **No Deuterated Solvent:** A deuterated solvent is required to provide the deuterium signal for the lock system.
- **Incorrect Lock Parameters:** Ensure the lock power, phase, and gain are set correctly for your solvent. Too much lock power can saturate the signal, making shimming impossible.
- **Very Poor Shims:** If the initial magnetic field homogeneity is extremely poor, the lock signal may be too broad to be detected. Try loading a standard, reliable shim file or running an automated gradient shimming routine, which can often work without a lock.
- **Incorrect Lock Phase:** If the lock signal dips before rising, the phase may be 180 degrees off. This can be adjusted in the spectrometer's lock display window.

Q6: My NMR peaks are broad and asymmetrical. Which shims need adjustment?

A6: The shape of the NMR lines can indicate which shims are mis-set.

- **Symmetrical Distortions:** Broadening that is symmetrical on both sides of the peak is typically caused by odd-order axial (Z) gradients. Start by adjusting Z1 and Z2.
- **Asymmetrical Distortions (Skewed Peaks):** Peaks that have a "tail" on one side are usually caused by even-order axial (Z) gradients. Adjusting Z2 should be the priority.
- **Distortions at the Base:** Poor line shape at the base of the peaks points to a need to adjust higher-order shims (Z3, Z4, etc.). The higher the order of the gradient, the lower down on the peak the distortion will be visible.

Q7: I see prominent spinning sidebands in my spectrum. How can I reduce them?

A7: Spinning sidebands are caused by poor non-spinning (radial) shims. To correct this, you should turn the sample spinning off and manually adjust the first-order radial shims (X and Y) and then the second-order radial shims (like XZ and YZ) to improve the field homogeneity in the x-y plane.

Q8: The automated gradient shimming (topshim, gradshim) failed or gave a poor result. What are the next steps?

A8: Automated shimming can fail for several reasons.

- **Sample Issues:** Poor quality NMR tubes, the presence of air bubbles or suspended particles, or an incorrect sample volume can all lead to poor shimming results. Ensure you are using a high-quality tube with the correct sample height (typically 0.55-0.7 mL for a 5mm tube).
- **Poor Starting Point:** If the initial shims are very far off, the algorithm may not converge. Try loading a recent, good shim file for the same probe before running the automated routine.
- **Manual Optimization Needed:** After running an automated routine, it is often beneficial to perform a final manual touch-up of the low-order on-axis (Z1, Z2) and off-axis (X, Y, XZ, YZ) shims.

Data & Protocols

Table 1: Common Shimming Problems and Solutions

Problem	Potential Cause	Recommended Solution
Broad, Symmetrical Peaks	Poor low-order axial shims (Z1, Z2).	Iteratively adjust Z1 and Z2 while monitoring the lock level or FID.
Asymmetrical/Tailing Peaks	Poor even-order axial shims (Z2, Z4).	Adjust Z2 until the peak is symmetrical. A small change in Z2 may require re-optimizing Z1.
Large Spinning Sidebands	Poor non-spinning (radial) shims.	Turn spinning off. Manually adjust X, Y, XZ, and YZ shims.
Inability to Lock	No deuterated solvent; Saturated lock signal; Very poor initial shims.	Use a deuterated solvent; Reduce lock power; Load a standard shim file and run gradient shimming.
Poor Overall Resolution	Inhomogeneous sample (precipitate, bubbles); Low-quality NMR tube; Incorrect sample volume.	Filter the sample; Use a high-quality NMR tube; Ensure correct sample volume (~4 cm height).
ADC Overflow Error	Receiver gain is set too high.	Reduce the receiver gain (RG) value manually. If the solvent signal is too strong, consider dilution or solvent suppression.

Table 2: Representative Linewidth Improvement with Shimming

This table shows hypothetical, yet typical, improvements in the linewidth of the **Acetonitrile-15N** signal during a shimming procedure. Linewidth is measured at half-height (LW_{HH}).

Shimming Stage	Action	Typical ^{15}N LWHH (Hz)	Typical ^1H LWHH (Hz) on Residual Solvent
Initial State	Sample inserted, default shims loaded.	> 5.0 Hz	> 1.0 Hz
After Lock	Deuterium lock established.	~ 4.0 Hz	~ 0.8 Hz
Manual Z1/Z2 Shim	Z1 and Z2 manually optimized.	~ 1.5 Hz	~ 0.3 Hz
Manual X/Y/XZ/YZ Shim	Radial shims optimized (spinning off).	~ 1.0 Hz	~ 0.15 Hz
After Gradient Shim	Automated gradient shimming performed.	< 0.5 Hz	< 0.05 Hz

Experimental Protocol: Routine Shimming Procedure

This protocol outlines a standard workflow for shimming a sample of **Acetonitrile- ^{15}N** dissolved in a deuterated solvent (e.g., CDCl_3).

1. Sample Preparation and Insertion:

- Prepare your **Acetonitrile- ^{15}N** sample in a high-quality 5 mm NMR tube to a height of approximately 4 cm (~0.55-0.7 mL).
- Wipe the outside of the NMR tube clean and place it in a spinner, ensuring it is positioned correctly using the sample depth gauge.
- Insert the sample into the magnet. Allow at least five minutes for the sample temperature to equilibrate.

2. Initial Spectrometer Setup:

- Load a standard experiment or create a new one.
- Set the correct solvent (e.g., lock CDCl₃).
- Retrieve a recent, reliable shim file (rsh command on Bruker systems, rts('shimfile') on Varian/Agilent). This provides a good starting point.

3. Locking the Sample:

- Turn the lock on. Adjust the lock power, gain, and phase to achieve a stable lock on the deuterium signal of the solvent. Avoid saturating the lock signal; if reducing the lock power causes the lock level to increase or stay the same, it is saturated.

4. Manual Shimming (On-Axis):

- Turn sample spinning on (e.g., 20 Hz).
- Iteratively adjust the Z1 and Z2 shims to maximize the lock level display. The lock signal responds quickly to these changes.

5. Manual Shimming (Off-Axis):

- If spinning sidebands are visible or if non-spinning experiments will be run, turn spinning off.
- Adjust the X and Y shims interactively to maximize the lock level.
- Proceed to adjust higher-order off-axis shims like XZ and YZ.

6. Automated Gradient Shimming:

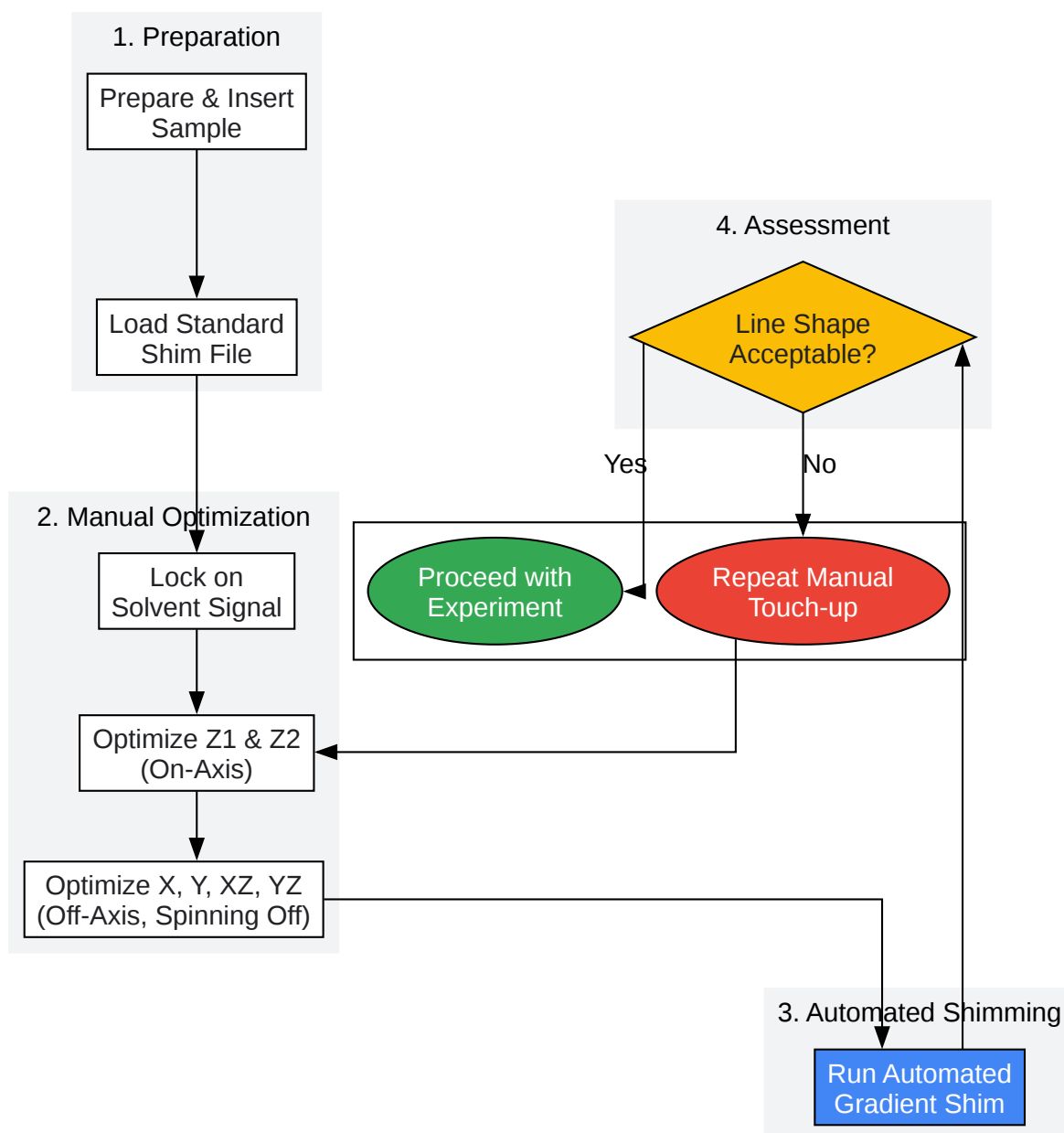
- Ensure spinning is turned off.
- Execute the automated gradient shimming command (e.g., topshim on Bruker, gradshim on Varian/Agilent). This will adjust the Z-shims automatically.
- For best results, you can specify the shims to be optimized (e.g., Z1-Z5).

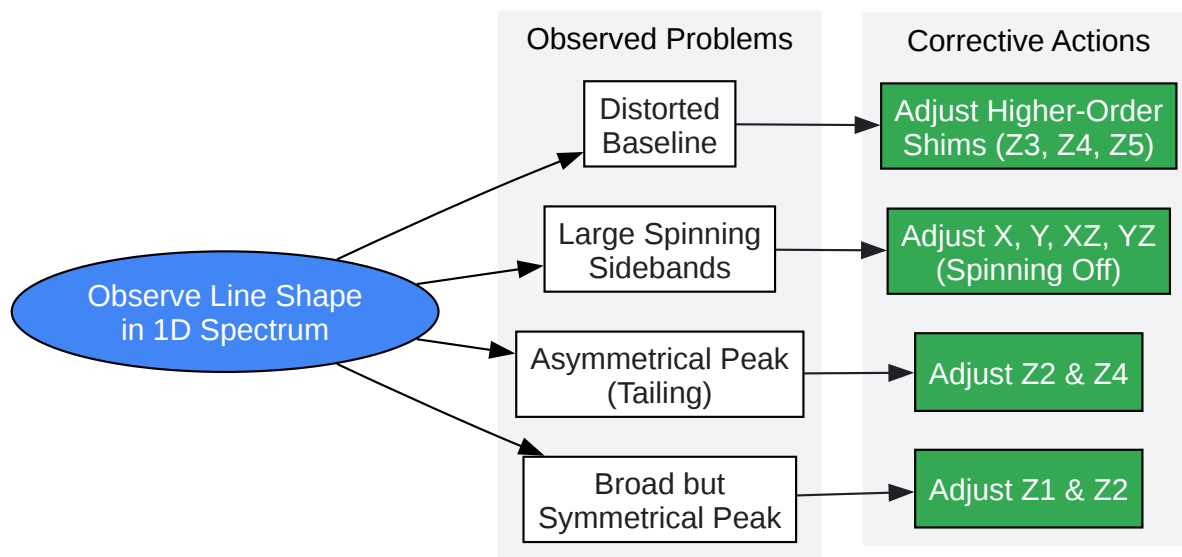
7. Final Assessment:

- Acquire a quick 1D proton spectrum.
- Examine the line shape of a reference peak (e.g., residual solvent or TMS). The peak should be sharp and symmetrical with a minimal baseline distortion. Accurate shimming is essential for quantitative NMR.
- If necessary, repeat the gradient shimming or perform minor manual touch-ups on Z1, Z2, X, and Y.

Visualizations

Shimming Workflow





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